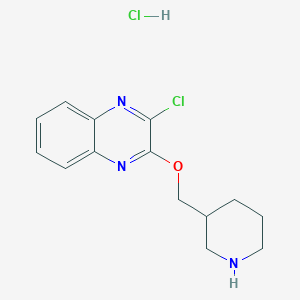

2-Chloro-3-(piperidin-3-ylmethoxy)quinoxaline hydrochloride

Description

Properties

IUPAC Name |

2-chloro-3-(piperidin-3-ylmethoxy)quinoxaline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O.ClH/c15-13-14(19-9-10-4-3-7-16-8-10)18-12-6-2-1-5-11(12)17-13;/h1-2,5-6,10,16H,3-4,7-9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJAJPPDWRSWFFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COC2=NC3=CC=CC=C3N=C2Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185314-12-8 | |

| Record name | Quinoxaline, 2-chloro-3-(3-piperidinylmethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185314-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(piperidin-3-ylmethoxy)quinoxaline hydrochloride typically involves the reaction of 2-chloroquinoxaline with piperidin-3-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(piperidin-3-ylmethoxy)quinoxaline hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the quinoxaline ring can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxalines, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

2-Chloro-3-(piperidin-3-ylmethoxy)quinoxaline hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(piperidin-3-ylmethoxy)quinoxaline hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their cellular processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects . The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Key Structural Features :

- Quinoxaline Core: A bicyclic aromatic system with two nitrogen atoms, enabling π-π stacking and charge-transfer interactions.

- Chlorine Substituent : An electron-withdrawing group at position 2, influencing electronic distribution and reactivity.

- Piperidin-3-ylmethoxy Group : A conformationally flexible substituent with a tertiary amine, critical for solubility and target binding .

For example, 2-chloro-3-piperazin-1-yl-quinoxaline derivatives are synthesized by reacting 2-chloro-3-haloquinoxalines with piperidine or piperazine under basic conditions .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table highlights structural variations and physicochemical properties of related quinoxaline derivatives:

Key Observations :

- Piperidine vs.

- Hydrochloride Salts : Salt forms (e.g., the target compound) offer superior aqueous solubility compared to neutral analogs, critical for drug formulation .

- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) increase electrophilicity, whereas electron-donating groups (e.g., piperidinylmethoxy) may enhance receptor binding via hydrogen bonding.

Antimicrobial and Anticancer Activity :

- 2-Chloro-3-(1-benzyl indol-3-yl)quinoxaline (12a): Demonstrated 100% suppression of ovarian cancer xenografts in mice, attributed to the indole moiety’s planar structure intercalating with DNA .

- Hydrazine Derivatives (6b–6f): Exhibit moderate to high antimicrobial activity against P. aeruginosa and B. cereus, with MIC values comparable to cefotaxime .

Mechanistic Insights :

- The piperidinylmethoxy group in the target compound may enhance binding to kinases or GPCRs due to its flexible conformation and basic nitrogen.

- Chlorine at position 2 stabilizes the quinoxaline ring, reducing metabolic degradation compared to non-halogenated analogs .

Key Challenges :

- Piperidin-3-ylmethoxy derivatives require precise stereochemical control during synthesis, which may lower yields compared to simpler substituents.

- Hydrochloride salt formation (as in the target compound) necessitates additional purification steps .

Biological Activity

2-Chloro-3-(piperidin-3-ylmethoxy)quinoxaline hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a quinoxaline core structure, which is known for its diverse pharmacological properties. The synthesis typically involves multi-step reactions that incorporate piperidine and chloro groups into the quinoxaline framework.

Biological Activity Overview

Research indicates that quinoxaline derivatives exhibit significant biological activities, including:

- Antimicrobial Properties : Effective against various bacterial and fungal strains.

- Anticancer Activity : Potential to inhibit tumor cell proliferation.

Antimicrobial Activity

Recent studies have demonstrated the efficacy of quinoxaline derivatives against pathogens such as Candida and Aspergillus species. For instance, 2-Chloro-3-(piperidin-3-ylmethoxy)quinoxaline has shown promising results in vitro against several strains of Candida, with variable effectiveness noted across different species.

Table 1: Antifungal Efficacy of Quinoxaline Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Chloro-3-(piperidin-3-ylmethoxy)quinoxaline | Candida albicans | 0.5 mg/mL |

| Candida krusei | 0.1 mg/mL | |

| Aspergillus niger | 0.2 mg/mL |

Anticancer Activity

Quinoxaline derivatives have also been evaluated for their anticancer properties. They have shown potential in inhibiting cell growth in various cancer cell lines, with some derivatives demonstrating IC50 values lower than standard chemotherapeutic agents.

Case Study: Anticancer Evaluation

In a study assessing the anticancer activity of various quinoxaline derivatives, it was found that:

- 2-Chloro-3-(piperidin-3-ylmethoxy)quinoxaline exhibited significant cytotoxic effects against breast cancer cell lines.

- The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

The biological activity of 2-Chloro-3-(piperidin-3-ylmethoxy)quinoxaline is believed to stem from its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity : It may inhibit enzymes critical for microbial growth or cancer cell proliferation.

- Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing cellular signaling pathways.

Q & A

Q. What are the key considerations for synthesizing 2-Chloro-3-(piperidin-3-ylmethoxy)quinoxaline hydrochloride in a laboratory setting?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions between quinoxaline derivatives and piperidine-containing intermediates. Critical factors include:

- Reagent Selection : Use anhydrous conditions to avoid hydrolysis of the chloro-quinoxaline moiety. Piperidine derivatives should be pre-protected if reactive functional groups are present .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while controlling temperature (40–60°C) minimizes side reactions .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane ensures high purity. Confirm via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer: A multi-technique approach is recommended:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., piperidinylmethoxy linkage) and chloride counterion presence .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]+ and isotopic patterns for chlorine) .

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and stability under heating .

| Analytical Technique | Key Parameters | Purpose |

|---|---|---|

| NMR (¹H/¹³C) | Chemical shifts (δ 3.5–4.5 ppm for piperidine protons) | Verify substituent positions |

| HRMS | m/z accuracy (<5 ppm error) | Confirm molecular formula |

| HPLC | Retention time (±0.1 min) | Assess purity (>95%) |

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Methodological Answer: Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states:

- Reaction Barrier Analysis : Identify energy barriers for piperidine coupling to quinoxaline using software like Gaussian or ORCA .

- Solvent Effects : COSMO-RS simulations model solvent interactions to improve yield .

- Docking Studies : Predict binding affinities for target proteins (e.g., kinases) to prioritize analogs for synthesis .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer: Common discrepancies arise from assay conditions or impurity profiles. Mitigation steps include:

- Standardized Assays : Use cell lines with validated receptor expression (e.g., HEK293 for GPCR studies) and control for batch-to-batch compound variability .

- Metabolite Screening : LC-MS/MS to rule out off-target effects from degradation products .

- Orthogonal Validation : Cross-validate results using SPR (surface plasmon resonance) for binding kinetics and functional assays (e.g., cAMP accumulation) .

Q. How does this compound function in PROTAC development, and what experimental controls are critical?

Methodological Answer: As a potential E3 ligase recruiter in PROTACs:

- Ternary Complex Formation : Validate via co-immunoprecipitation (Co-IP) of the compound, target protein, and E3 ligase (e.g., VHL or CRBN) .

- Degradation Efficiency : Measure target protein half-life using cycloheximide chase assays and Western blotting. Include negative controls (e.g., non-functional analogs) .

- Off-Target Effects : CRISPR-Cas9 knockout of the E3 ligase confirms mechanism specificity .

Q. What advanced analytical techniques quantify its stability under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to pH extremes (1–13), oxidative stress (H₂O₂), and light (ICH Q1B guidelines). Monitor via UPLC-PDA .

- Plasma Stability : Incubate with human plasma (37°C, 24h) and quantify remaining compound using a stable isotope internal standard in LC-MS .

Experimental Design & Data Analysis

Q. How should researchers design experiments to investigate structure-activity relationships (SAR)?

Methodological Answer:

- DoE (Design of Experiments) : Use factorial designs to vary substituents (e.g., piperidine ring size, chloro position) and measure impacts on potency .

- Multivariate Analysis : PCA (principal component analysis) correlates structural descriptors (e.g., logP, polar surface area) with activity .

Q. What statistical approaches address variability in biological replicate data?

Methodological Answer:

- Mixed-Effects Models : Account for both fixed (e.g., dose) and random (e.g., plate-to-plate variation) factors in potency assays .

- Power Analysis : Precalculate sample sizes using historical variance data to ensure statistical significance (α=0.05, β=0.2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.